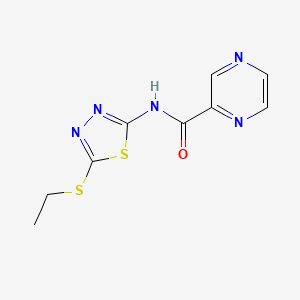

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide

Description

N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with an ethylsulfanyl (-S-CH₂CH₃) group and at the 2-position with a pyrazine-2-carboxamide moiety. This structure combines the electron-deficient thiadiazole ring with the aromatic pyrazine system, making it a candidate for diverse biological activities, including antimicrobial, anticonvulsant, and anticancer applications .

Synthetically, such compounds are typically derived from thiohydrazides or α-chloroacetamides via cyclization and substitution reactions .

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5OS2/c1-2-16-9-14-13-8(17-9)12-7(15)6-5-10-3-4-11-6/h3-5H,2H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFHVQJIJCYAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353781 | |

| Record name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5695-75-0 | |

| Record name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with pyrazine-2-carboxylic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antiplatelet Activity

Research indicates that derivatives of thiadiazole compounds, including N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide, exhibit promising antiplatelet activity. Thienopyridine derivatives have been studied for their ability to inhibit the P2Y12 receptor, which is crucial in platelet aggregation and thrombus formation. This inhibition is significant for preventing cardiovascular events such as heart attacks and strokes .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Studies have suggested that thiadiazole derivatives possess broad-spectrum antimicrobial properties against various bacterial strains. This property makes them candidates for developing new antibiotics in response to rising antibiotic resistance .

Anti-inflammatory Effects

In addition to its antiplatelet and antimicrobial properties, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide has been investigated for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound may contribute to the development of anti-inflammatory drugs .

Fungicidal Properties

The compound's structural characteristics suggest potential use as a fungicide in agriculture. Research into similar thiadiazole compounds has revealed their effectiveness against various fungal pathogens affecting crops. This application could be vital for sustainable agriculture practices by reducing the reliance on traditional fungicides .

Plant Growth Regulation

There is emerging evidence that certain thiadiazole derivatives can act as plant growth regulators. These compounds may enhance growth rates and yield in various crops by influencing hormonal pathways within plants .

Mechanism of Action

The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs vary in the substituents at the 5-position of the thiadiazole ring. Data from highlights how alkyl/aryl sulfanyl groups influence melting points and synthesis yields:

*Inferred from analogs 5g and 5l ().

†Estimated range based on ethylthio derivatives (5g, 5l).

Key Observations :

- Ethylsulfanyl vs. Methylthio : Ethylsulfanyl analogs (e.g., 5g) exhibit higher melting points (168–170°C) than methylthio derivatives (5f: 158–160°C), suggesting stronger intermolecular interactions due to increased van der Waals forces.

- Benzylthio Derivatives : Higher yields (85–88%) but lower melting points (133–140°C) indicate steric hindrance from bulky aryl groups may reduce crystal packing efficiency.

Anticonvulsant Activity

highlights that 1,3,4-thiadiazole carboxamides with aromatic substituents (e.g., phenyl, trifluoromethylphenyl) exhibit superior anticonvulsant activity (74–75% inhibition) compared to alkyl-substituted analogs. For example:

- N-(5-Phenyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide : 74.88% inhibition in rodent models.

- Ethylsulfanyl vs. Aryl Groups : The target compound’s ethylsulfanyl group may offer moderate activity but lower potency than aryl-substituted analogs due to reduced π-π stacking with target receptors .

Antimicrobial and Anti-Tubercular Activity

and emphasize the role of pyrazine-2-carboxamide derivatives in anti-tubercular activity:

- N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide : MIC = 2 mg/L against Mycobacterium tuberculosis H37Rv, 4× more potent than pyrazinamide .

Anti-Inflammatory and Analgesic Activity

demonstrates that chloro- and fluoro-substituted thiadiazole-acridine derivatives exhibit potent anti-inflammatory activity. Although the target compound lacks an acridine moiety, its ethylsulfanyl group may similarly modulate COX-2 inhibition via hydrophobic interactions .

Biological Activity

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₅OS |

| Molecular Weight | 267.33 g/mol |

| Density | 1.48 g/cm³ |

| CAS Number | 5695-75-0 |

Synthesis

The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide typically involves several steps that include the formation of the thiadiazole ring and subsequent attachment of the pyrazine carboxamide group. Various catalysts such as zinc chloride or iodine may be used to facilitate reactions during synthesis. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole derivatives, including N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide. Research has shown that compounds with thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines:

- Human Colon Cancer (HCT116) : IC50 values in the range of 3.29 to 10 μg/mL were observed for related thiadiazole derivatives .

- Breast Cancer (MCF-7) : Compounds similar to N-(5-ethylsulfanyl...) demonstrated IC50 values as low as 0.28 μg/mL, indicating potent antiproliferative activity .

The mechanism of action often involves interaction with tubulin and modulation of cell cycle progression, leading to apoptosis in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. Some studies suggest that these compounds can effectively combat both Gram-positive and Gram-negative bacteria.

The biological activity of N-(5-ethylsulfanyl...) is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Tubulin Interaction : It has been suggested that thiadiazole derivatives can bind to tubulin, disrupting microtubule dynamics essential for mitosis.

- Apoptotic Pathways : Activation of caspases and modulation of cell signaling pathways contribute to induced apoptosis in tumor cells .

Study on Anticancer Activity

In a recent study evaluating a series of thiadiazole derivatives, including N-(5-ethylsulfanyl...), researchers found that these compounds exhibited significant cytotoxicity against multiple cancer cell lines. Notably:

- The study utilized an MTT assay to assess cell viability.

- Results indicated that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity.

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of thiadiazole derivatives demonstrated that compounds with similar structures effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing their potential as antimicrobial agents .

Q & A

Q. What are the validated synthetic routes for N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with appropriate carbonyl derivatives. For example, 1,3,4-thiadiazole formation often involves refluxing in acetonitrile with reagents like iodine and triethylamine to promote cyclization . Key parameters for optimization include:

- Temperature : Elevated temperatures (e.g., 90°C under reflux) to accelerate cyclization .

- Catalyst : Use of iodine as a catalyst to facilitate sulfur elimination and ring closure .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%).

Q. How can structural characterization be reliably performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity of the thiadiazole and pyrazine rings. For example, the thiadiazole C2 proton typically appears as a singlet at δ 7.8–8.2 ppm .

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding between the amide NH and thiadiazole sulfur) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure zones of inhibition .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

- Antioxidant Activity : DPPH radical scavenging assay to quantify free radical neutralization capacity .

Advanced Research Questions

Q. How can reaction mechanisms for thiadiazole formation be elucidated, particularly regarding sulfur elimination?

- Methodological Answer :

- Isotopic Labeling : Use ³⁴S-labeled reagents to track sulfur elimination pathways during cyclization .

- DFT Calculations : Model transition states and intermediates to identify rate-limiting steps (e.g., nucleophilic attack at the thiocarbonyl group) .

- Kinetic Studies : Monitor reaction progress under varying temperatures to calculate activation energy (Arrhenius plots).

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar thiadiazoles?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethylsulfanyl vs. phenyl groups) on antimicrobial potency .

- pH-Dependent Studies : Assess how ionization states (e.g., protonation of the pyrazine ring) influence membrane permeability and target binding .

- Metabolic Stability : Use liver microsome assays to evaluate susceptibility to cytochrome P450 degradation, which may explain variability in in vivo efficacy .

Q. How do crystal packing interactions influence physicochemical properties?

- Methodological Answer :

- X-ray Diffraction : Identify hydrogen-bonded dimers (e.g., N–H···N interactions between thiadiazole and pyrazine moieties) that enhance thermal stability .

- Solubility Studies : Correlate crystal lattice energy (calculated via DSC) with solubility in aqueous buffers (e.g., PBS at pH 7.4) .

- Polymorph Screening : Use solvent evaporation or slurry methods to isolate metastable forms with improved dissolution rates .

Q. What computational tools predict binding affinities to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .

- MD Simulations : GROMACS to simulate ligand-receptor dynamics over 100 ns and identify stable binding poses .

- Pharmacophore Mapping : Define essential features (e.g., hydrogen bond acceptors on the pyrazine ring) using Discovery Studio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.